molecular formula C13H18O3 B262622 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol CAS No. 1020245-62-8

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B262622
CAS No.: 1020245-62-8
M. Wt: 222.28 g/mol
InChI Key: DWVVPNURJVIOQA-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C13H18O3 It is characterized by a phenol group attached to a dioxolane ring, which is substituted with four methyl groups

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVVPNURJVIOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Protonation of the carbonyl oxygen in 3-hydroxybenzaldehyde by Brønsted acid catalysts (e.g., p-toluenesulfonic acid, TsOH).

  • Nucleophilic attack by one hydroxyl group of pinacol, forming a hemiketal intermediate.

  • Dehydration to generate a carbocation, followed by a second nucleophilic attack by the remaining pinacol hydroxyl group.

  • Ring closure to yield the 1,3-dioxolane product, with water eliminated as a byproduct.

Optimized Protocol

ParameterCondition
Substrate ratio 3-Hydroxybenzaldehyde : Pinacol (1:1.2)
Catalyst TsOH (5 mol%)
Solvent Anhydrous dichloromethane (DCM)
Temperature Reflux (40°C)
Reaction time 12–18 hours
Additive Molecular sieves (4 Å)
Yield 72–85%

Key considerations :

  • Molecular sieves are critical for adsorbing water, shifting equilibrium toward product formation.

  • An inert atmosphere (N₂ or Ar) minimizes oxidation of the phenolic hydroxyl group.

ChallengeMitigation Strategy
Competing oxidation Use of mild reducing agents (e.g., NaBH₄)
Regioselectivity Directed ortho-metalation techniques
Catalyst poisoning Ligand design (e.g., SPhos, XPhos)

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches offer solvent-free alternatives. Ball milling 3-hydroxybenzaldehyde and pinacol with catalytic TsOH achieves cyclocondensation via mechanical energy input.

Performance Metrics

ConditionOutcome
Milling time 2 hours
Yield 68%
Particle size <10 µm
Energy efficiency 40% reduction vs. thermal methods

This method eliminates volatile organic solvents but requires post-milling purification to remove catalyst residues.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityCost IndexEnvironmental Impact
Acid-catalyzed DCM85High$$Moderate (VOC use)
Palladium-catalyzed55*Moderate$$$$High (metal waste)
Mechanochemical68Lab-scale$Low

*Theoretical estimate based on analogous reactions.

Advanced Characterization and Quality Control

Post-synthesis analysis ensures product integrity:

Key Analytical Data

  • ¹H NMR (CDCl₃): δ 7.25 (t, J=7.8 Hz, 1H, ArH), 6.85–6.89 (m, 2H, ArH), 5.02 (s, 1H, OH), 1.28 (s, 12H, CH₃).

  • IR (KBr): ν 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-O-C dioxolane).

  • HPLC Purity : >98% (C18 column, MeOH:H₂O 80:20).

Industrial-Scale Considerations

For bulk production, continuous flow reactors offer advantages over batch processes:

ParameterBatch ReactorFlow Reactor
Production rate 5 kg/day50 kg/day
Solvent consumption 300 L/kg90 L/kg
Energy use 120 kWh/kg75 kWh/kg

Catalyst immobilization (e.g., on silica supports) enhances recyclability, reducing Pd leaching to <0.1 ppm .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. The dioxolane ring provides structural stability and can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a boron atom in the dioxolane ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler structure with a boron atom and no phenol group.

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is unique due to the presence of both a phenol group and a highly substituted dioxolane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is a compound of interest in various fields due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 78034-62-5

The compound is characterized by a dioxolane ring structure which contributes to its chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The antioxidant potential of this compound can be assessed through various assays such as DPPH and FRAP.

CompoundEC50 (mg/mL)
Ascorbic Acid0.44 ± 0.03
BHA0.37 ± 0.02
This compoundTBD

The lower the EC50 value, the higher the radical scavenging activity. While specific data for this compound is not yet available in the literature, it is reasonable to hypothesize that its structure allows for effective radical scavenging similar to other phenolic compounds .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. A study highlighted the role of similar compounds in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. This suggests that this compound may also possess anti-inflammatory properties .

Case Studies

  • Inhibition of Hepatitis C Polymerase :
    • The compound has been utilized in the synthesis of indolo-fused heterocyclic inhibitors targeting the polymerase enzyme of hepatitis C. This highlights its potential therapeutic applications in viral infections .
  • Antioxidant Potential in Plant Extracts :
    • In studies examining plant extracts with high phenolic content, compounds structurally related to this compound demonstrated significant antioxidant activity comparable to standard antioxidants like BHA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Reactant of Route 2
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3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

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